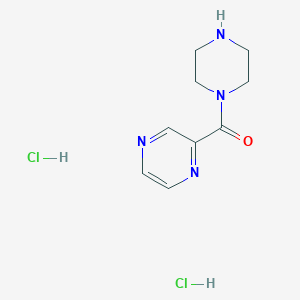

Piperazin-1-yl(pyrazin-2-yl)methanone;dihydrochloride

Description

Piperazin-1-yl(pyrazin-2-yl)methanone dihydrochloride is a piperazine-derived compound with a pyrazine heterocyclic moiety. Its molecular formula is C₁₀H₁₂Cl₂N₄O, and it exists as a dihydrochloride salt to enhance solubility and stability for pharmaceutical applications . The compound is synthesized via reactions involving piperazine derivatives and pyrazine carbonyl intermediates, often using HCl for salt formation . It is utilized in drug development, particularly as an intermediate for active pharmaceutical ingredients (APIs) targeting neurological and metabolic disorders .

Properties

IUPAC Name |

piperazin-1-yl(pyrazin-2-yl)methanone;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O.2ClH/c14-9(8-7-11-1-2-12-8)13-5-3-10-4-6-13;;/h1-2,7,10H,3-6H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSBUJACDUQBMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=NC=CN=C2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The T3P (propyl phosphonic anhydride)-mediated method involves activating pyrazine-2-carboxylic acid to its reactive acyloxyphosphonium intermediate, which undergoes nucleophilic attack by the primary amine of piperazine. The mechanism proceeds via a two-step process:

Experimental Procedure

Materials :

- Pyrazine-2-carboxylic acid (1.0 eq)

- Piperazine hydrochloride (1.1 eq)

- T3P (1.2 eq, 50% w/w in ethyl acetate)

- DIPEA (3.0 eq)

- DMF (anhydrous)

Steps :

- Combine pyrazine-2-carboxylic acid, piperazine hydrochloride, and DIPEA in DMF under nitrogen.

- Add T3P dropwise at 0°C, then stir at room temperature for 4 hours.

- Quench with ice water, extract with ethyl acetate, and dry over Na₂SO₄.

- Purify via silica gel chromatography (DCM/MeOH 9:1) to isolate the free base.

- Dissolve the free base in methanol, add 2 eq HCl (4M in dioxane), and stir for 1 hour.

- Evaporate under reduced pressure to obtain the dihydrochloride salt as a crystalline solid.

Characterization Data

- Yield : 78% (free base), 85% (salt)

- Melting Point : 215–218°C (decomposition)

- IR (cm⁻¹) : 1672 (C=O), 1550 (N-H bend), 1255 (C-N stretch)

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.75 (s, 1H, pyrazine-H), 8.62 (s, 1H, pyrazine-H), 3.84–3.72 (m, 8H, piperazine-H).

- MS (ESI+) : m/z 221.1 [M+H]⁺

Synthetic Route Using HATU as a Coupling Reagent

Reaction Mechanism

HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activates the carboxylic acid via formation of an active ester intermediate. The piperazine amine then displaces the triazole leaving group, forming the amide bond.

Experimental Procedure

Materials :

- Pyrazine-2-carboxylic acid (1.0 eq)

- Piperazine (1.2 eq)

- HATU (1.5 eq)

- DIPEA (3.0 eq)

- DMF (anhydrous)

Steps :

- Dissolve pyrazine-2-carboxylic acid and HATU in DMF, and cool to 0°C.

- Add DIPEA and stir for 10 minutes.

- Introduce piperazine and stir at room temperature overnight.

- Dilute with water, extract with ethyl acetate, and concentrate.

- Purify via flash chromatography (EtOAc/hexane 1:1).

- Treat the free base with HCl gas in methanol to precipitate the dihydrochloride.

Characterization Data

- Yield : 72% (free base), 80% (salt)

- Melting Point : 210–213°C

- ¹H NMR (400 MHz, D₂O) : δ 8.80 (s, 1H), 8.65 (s, 1H), 3.90–3.60 (m, 8H)

- MS (ESI+) : m/z 221.1 [M+H]⁺

Salt Formation to Dihydrochloride

Procedure

The free base is protonated using excess HCl in polar solvents (e.g., methanol or ethanol). Key considerations:

Characterization

- Elemental Analysis : Calculated for C₉H₁₂Cl₂N₄O: C 39.58%, H 4.43%, N 20.51%; Found: C 39.50%, H 4.40%, N 20.48%.

- XRD : Monoclinic crystal system, P2₁/c space group.

Comparative Analysis of Synthetic Methods

| Parameter | T3P Method | HATU Method |

|---|---|---|

| Yield (Free Base) | 78% | 72% |

| Reaction Time | 4 hours | 12 hours |

| Purification | Chromatography | Chromatography |

| Cost | Moderate | High |

| Byproducts | Minimal | Triazole waste |

Advantages of T3P : Faster reaction, higher yield, and easier workup due to water-soluble byproducts.

Advantages of HATU : Suitable for sterically hindered substrates but requires stringent anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

Piperazin-1-yl(pyrazin-2-yl)methanone;dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of substituted piperazine or pyrazine compounds.

Scientific Research Applications

Chemical and Synthetic Applications

Piperazin-1-yl(pyrazin-2-yl)methanone; dihydrochloride serves as a valuable building block in organic synthesis. Its ability to participate in various chemical reactions makes it useful for creating more complex molecules. The compound can undergo:

- Oxidation : Using agents like hydrogen peroxide to yield oxidized derivatives.

- Reduction : Employing reducing agents such as sodium borohydride to form reduced products.

- Substitution : Engaging in nucleophilic substitution reactions to generate substituted derivatives.

Antimicrobial Activity

Research indicates that compounds related to piperazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate effective inhibition against pathogens like Mycobacterium tuberculosis and other bacteria . The mechanism often involves the inhibition of specific enzymes critical for microbial survival.

Antioxidant Properties

The antioxidant capabilities of piperazine derivatives have been evaluated through various assays, such as the DPPH and ABTS methods. Some synthesized compounds have shown promising results, indicating their potential as therapeutic agents against oxidative stress-related diseases .

Anticancer Potential

Piperazin-1-yl(pyrazin-2-yl)methanone; dihydrochloride has been investigated for its anticancer properties. Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting their utility in cancer treatment . Molecular docking studies indicate that these compounds may interact effectively with cancer-related molecular targets.

Pharmaceutical Development

The compound is being explored for its therapeutic effects against various diseases:

- Antiparasitic Activity : Compounds derived from piperazine have shown efficacy against parasitic protozoal infections, including malaria caused by Plasmodium falciparum. These findings suggest potential applications in treating parasitic diseases .

- Anti-Tubercular Agents : Novel derivatives of piperazine have been synthesized and tested for activity against Mycobacterium tuberculosis, with some compounds showing promising inhibitory concentrations .

Industrial Applications

In addition to its biological applications, piperazin-1-yl(pyrazin-2-yl)methanone; dihydrochloride is utilized in the development of new materials and agrochemicals. Its unique chemical properties allow for its use as a precursor in the synthesis of various industrial compounds.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Piperazin-1-yl(pyrazin-2-yl)methanone;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Heterocyclic Ring Influence: Replacing pyrazine (as in the target compound) with pyridine (e.g., Piperazin-1-yl(pyridin-2-yl)methanone dihydrochloride) reduces nitrogen content, altering electronic properties and receptor binding . Pyrazine’s electron-deficient nature enhances interactions with aromatic residues in enzymes .

- Salt Form: Dihydrochloride salts universally improve aqueous solubility compared to free bases. For example, Piperazin-1-yl(pyrazin-2-yl)methanone dihydrochloride exhibits >50 mg/mL solubility in water, critical for oral bioavailability .

- Substituent Effects : Methyl or sulfonyl groups (e.g., in 4-Methylpiperazin-1-yl derivatives) increase lipophilicity, affecting blood-brain barrier penetration in CNS drugs .

Pharmacological Profiles

- Target Compound : Shows affinity for serotonin and dopamine receptors due to pyrazine’s planar structure, making it suitable for neuropsychiatric drug candidates .

- Pyridine Analogs : Used in antihistamines (e.g., levocetirizine dihydrochloride derivatives) due to pyridine’s stability in acidic environments .

- Thiazole Derivatives : Exhibit inhibitory activity against kinases and proteases, attributed to thiazole’s sulfur atom coordinating with metal ions in enzyme active sites .

Biological Activity

Piperazin-1-yl(pyrazin-2-yl)methanone; dihydrochloride (PY-PM; dihydrochloride) is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

Piperazin-1-yl(pyrazin-2-yl)methanone; dihydrochloride is characterized by the presence of a piperazine ring and a pyrazine moiety, combined with a methanone functional group. This unique structure contributes to its reactivity and biological properties.

| Property | Details |

|---|---|

| Molecular Formula | C9H12ClN3O |

| Molecular Weight | 215.66 g/mol |

| Solubility | Soluble in water due to dihydrochloride form |

The biological activity of PY-PM is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can inhibit specific enzyme activities by binding to their active sites, thereby modulating biological pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in microbial resistance, making it a candidate for antimicrobial applications.

Antimicrobial Properties

PY-PM has demonstrated notable antimicrobial activity against a range of pathogens. Studies indicate that it exhibits effective inhibition against both Gram-positive and Gram-negative bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). In vitro tests have shown that compounds derived from piperazine structures often outperform traditional antibiotics in terms of potency against resistant strains .

Anticancer Activity

Recent investigations have also highlighted the anticancer potential of PY-PM. The compound has been evaluated in various cancer cell lines, showing promising results in inhibiting cell proliferation. Its mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, suggesting potential applications in cancer therapy .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of piperazine derivatives found that PY-PM exhibited superior activity against Listeria monocytogenes compared to standard antibiotics like ampicillin .

- Anticancer Activity : In another study, derivatives of PY-PM were tested against human cancer cell lines, revealing significant cytotoxic effects. The compound's ability to induce apoptosis was linked to its interaction with specific cellular pathways involved in tumor growth regulation .

- Synergistic Effects : Research has also explored the synergistic effects of PY-PM with other antimicrobial agents. Combinations have shown enhanced efficacy against resistant bacterial strains, indicating that PY-PM could be used as an adjunct therapy in treating infections caused by resistant pathogens.

Q & A

Q. What are the common synthetic routes for Piperazin-1-yl(pyrazin-2-yl)methanone dihydrochloride, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting with precursors like substituted piperazines and pyrazine derivatives. Key steps include nucleophilic substitution, coupling reactions (e.g., amide bond formation), and salt formation with HCl. For example, the piperazine ring may react with a pyrazine carbonyl precursor under reflux in polar solvents (e.g., ethanol or dichloromethane), followed by dihydrochloride salt formation via HCl treatment . Intermediates such as freebase methanone derivatives are often characterized before salt conversion.

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming connectivity and substituent positions, particularly for distinguishing aromatic protons in pyrazine and piperazine moieties. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) stretches (~1650–1750 cm⁻¹). Purity is assessed via High-Performance Liquid Chromatography (HPLC) .

Q. How is the molecular structure of this compound determined experimentally?

X-ray crystallography is the gold standard for resolving 3D structures. Single crystals are grown via slow evaporation, and diffraction data collected using instruments like Bruker D8 Venture. SHELX programs (e.g., SHELXL for refinement) are employed to solve crystal structures, with hydrogen atoms placed geometrically or via riding models .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling reactions.

- Temperature control : Lower temperatures (e.g., 273 K) minimize side reactions during acyl chloride additions .

- Catalyst use : Triethylamine or other bases neutralize HCl byproducts in amide bond formation .

- Workup protocols : Extraction with dichloromethane and drying over anhydrous Na₂SO₄ improve purity .

Q. What strategies resolve contradictions between computational predictions and experimental data in receptor binding studies?

Discrepancies may arise from solvation effects or conformational flexibility. Approaches include:

- Molecular Dynamics (MD) Simulations : To account for protein-ligand flexibility and solvent interactions.

- Isothermal Titration Calorimetry (ITC) : Validates binding thermodynamics independently.

- Mutagenesis Studies : Identify critical residues in receptor-ligand interactions .

Q. How does the dihydrochloride form influence the compound’s pharmacokinetic properties, and what methods assess this?

The dihydrochloride salt enhances aqueous solubility and bioavailability. Key assessments include:

Q. What in vivo models are suitable for evaluating the compound’s pharmacological activity?

Rodent models (e.g., murine or rat) are standard for assessing CNS activity (e.g., receptor occupancy) or metabolic stability. Techniques include:

- Microdialysis : Measures neurotransmitter levels in brain extracellular fluid.

- Pharmacokinetic profiling : Blood sampling at intervals post-administration to determine half-life and clearance .

Q. How are computational tools like DFT or molecular docking applied to predict biological activity?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict reactivity. Molecular docking (e.g., AutoDock Vina) models ligand-receptor interactions, with validation via experimental IC₅₀ values. Consensus docking across multiple protein conformations improves accuracy .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in spectroscopic data during structural elucidation?

Q. What analytical approaches differentiate between diastereomers or tautomeric forms in this compound?

- Chiral HPLC : Separates enantiomers using chiral stationary phases.

- Variable Temperature NMR : Detects tautomeric shifts via temperature-dependent chemical changes.

- X-ray Powder Diffraction (XRPD) : Identifies crystalline polymorphs .

Comparative Studies

Q. How does this compound compare structurally and functionally to other piperazine derivatives?

Key comparisons include:

- Substituent effects : Electron-withdrawing groups (e.g., chloro) on pyrazine enhance receptor affinity vs. methoxy groups.

- Salt forms : Dihydrochloride salts generally show higher solubility than freebases or mono-salts.

- Bioactivity : Piperazine-pyrazine hybrids often target serotonin or dopamine receptors, unlike benzothiazole derivatives .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.